molecular formula C10H14N2O3 B2655418 Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1340441-65-7

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2655418
M. Wt: 210.233
InChI Key: YGDLZDRONCBUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the formula C10H14N2O3 . It is a product manufactured by KISHIDA CHEMICAL CO., LTD .


Synthesis Analysis

1,2,4-oxadiazoles, including Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in the synthesis of oxadiazole derivatives, which are of significant interest due to their potential biological activities. For instance, Wet-osot et al. (2017) demonstrated a one-pot sequential N-acylation/dehydrative cyclization process for preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the compound's utility in creating structurally diverse oxadiazoles (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Role in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of the compound , has been used as a key intermediate in medicinal chemistry. Jakopin (2018) outlined a route for preparing derivatives with potential as bifunctional building blocks for biologically relevant molecules, demonstrating the compound's importance in drug development processes (Jakopin, 2018).

Antimicrobial Activity

Research by Jafari et al. (2017) explored the synthesis of 1,3,4-oxadiazole derivatives for their antimicrobial evaluation, indicating that certain derivatives exhibit significant antibacterial and antifungal activities. This work underscores the compound's relevance in the development of new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Hybrid Molecule Synthesis

The compound has also been employed in the synthesis of hybrid molecules containing different acid moieties, demonstrating potential biological activities. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3-oxazol(idin)e and other heterocyclic nuclei, indicating its utility in creating novel bioactive compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activity Assessment

Further, derivatives of Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate have been assessed for their biological activities, including anti-inflammatory, antidiabetic, and antioxidant properties. For example, Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing significant enzyme inhibition and presenting the compound as a precursor for antidiabetic drug development (Nazir et al., 2018).

Safety And Hazards

According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD., Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin or eye contact, or ingestion, appropriate first-aid measures should be taken .

properties

IUPAC Name

ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDLZDRONCBUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

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